N,N,N-Triethylheptan-1-aminium chloride
Description
Properties
CAS No. |
62977-86-0 |
|---|---|
Molecular Formula |
C13H30ClN |
Molecular Weight |
235.84 g/mol |
IUPAC Name |
triethyl(heptyl)azanium;chloride |
InChI |
InChI=1S/C13H30N.ClH/c1-5-9-10-11-12-13-14(6-2,7-3)8-4;/h5-13H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
MRJPSQBUKGGFHS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC[N+](CC)(CC)CC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethylheptan-1-aminium chloride typically involves the alkylation of a tertiary amine with an alkyl halide. One common method is the reaction of triethylamine with heptyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to promote the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process, and the product is purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: N,N,N-Triethylheptan-1-aminium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other anions through nucleophilic substitution.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common for quaternary ammonium compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used to replace the chloride ion.
Oxidation: Strong oxidizing agents like potassium permanganate may be used, although the conditions need to be carefully controlled to prevent degradation of the compound.
Major Products:
Substitution Products: Depending on the nucleophile used, the products can vary widely, including iodides, bromides, or other substituted ammonium salts.
Oxidation Products: These reactions may yield complex mixtures, often requiring further purification.
Scientific Research Applications
Chemistry: N,N,N-Triethylheptan-1-aminium chloride is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases (e.g., organic and aqueous).
Biology: In biological research, quaternary ammonium compounds are often used as disinfectants and antiseptics due to their ability to disrupt microbial cell membranes.
Medicine: The compound may be explored for its potential use in drug delivery systems, leveraging its ability to interact with biological membranes.
Industry: In industrial applications, this compound is used in the formulation of cleaning agents, fabric softeners, and antistatic agents.
Mechanism of Action
The primary mechanism of action for N,N,N-Triethylheptan-1-aminium chloride involves its interaction with cell membranes. The positively charged ammonium ion can disrupt the lipid bilayer of microbial cells, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, in chemical reactions, the compound can facilitate the transfer of ions between phases, enhancing reaction rates.
Comparison with Similar Compounds
Alkyl Chain Length
Shorter Chains :
- 3-Chloro-N,N-dimethylpropan-1-aminium chloride (C₃ chain with a chlorine substituent): Exhibits higher water solubility and lower molecular weight (158.06 g/mol) compared to heptyl derivatives. Used in crystallography studies due to its tetragonal crystal structure .
- 2-Chloro-N,N,N-trimethylethanaminium chloride (C₂ chain): Contains a chloroethyl group, enhancing reactivity in alkylation reactions .
- Longer Chains: N,N,N-Trimethyl-1-hexadecanaminium chloride (CETAC, C₁₆ chain): A surfactant with strong hydrophobicity, used in detergents and nanotechnology . N,N,N-Trimethyldocosan-1-aminium chloride (C₂₂ chain): Extreme hydrophobicity limits aqueous solubility; applications include fabric softeners and corrosion inhibitors .
Substituent Effects
- Chlorine Substituents: 3-Chloro-N,N-dimethylpropan-1-aminium chloride: The chlorine atom increases density (1.186 Mg/m³) and influences crystal packing . N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium chloride: Fluorinated chains enhance thermal stability and reduce surface tension, making it suitable for specialized coatings .
Physical and Chemical Properties
*Calculated data based on structural analogs.
Research Findings
- Antimicrobial Efficacy : Longer-chain QACs (e.g., C₁₆) demonstrate superior antimicrobial activity due to increased membrane disruption, while shorter chains (C₃–C₇) are less potent but more water-soluble .
- Thermal Stability: Fluorinated QACs (e.g., ) exhibit higher decomposition temperatures (>250°C) compared to non-fluorinated analogs (~150–200°C).
- Crystallinity : Chlorine-substituted QACs like 3-Chloro-N,N-dimethylpropan-1-aminium chloride form well-defined tetragonal crystals (space group I4), facilitating structural analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
